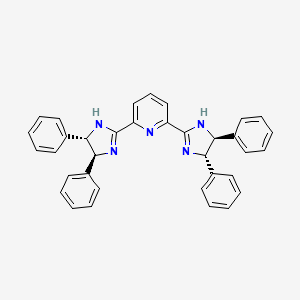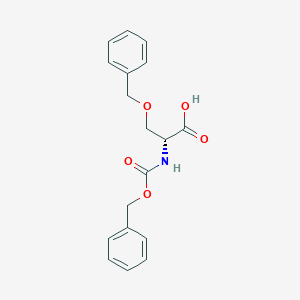![molecular formula C8H7BrOS B8092446 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol](/img/structure/B8092446.png)
4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol is an organic compound with the molecular formula C8H7BrOS It is a brominated derivative of dihydrobenzo[b]thiophene, featuring a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol typically involves the bromination of 2,3-dihydrobenzo[b]thiophene followed by hydroxylation. One common method includes the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) to introduce the bromine atom at the desired position. The hydroxyl group can then be introduced via a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX).
Major Products Formed:
Oxidation: Formation of 4-bromo-2,3-dihydrobenzo[b]thiophen-3-one.
Reduction: Formation of 2,3-dihydrobenzo[b]thiophen-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The exact pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids, leading to changes in cellular function and signaling.
類似化合物との比較
4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol can be compared with other brominated and hydroxylated derivatives of dihydrobenzo[b]thiophene:
4-Chloro-2,3-dihydrobenzo[b]thiophen-3-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2,3-Dihydrobenzo[b]thiophen-3-ol: Lacks the bromine atom, leading to different chemical properties and applications.
4-Bromo-2,3-dihydrobenzo[b]thiophen-2-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-bromo-2,3-dihydro-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPXQCCCVFBJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1)C=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B8092369.png)
![3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092375.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092377.png)

![rel-(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8092384.png)

![7-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B8092404.png)
![5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8092424.png)
![Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8092430.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]](/img/structure/B8092437.png)

![2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine](/img/structure/B8092454.png)

